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molecular formula C11H14O3 B8610081 2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate CAS No. 38865-66-6

2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate

Cat. No. B8610081
M. Wt: 194.23 g/mol
InChI Key: MDFPPPIHFJPKRF-UHFFFAOYSA-N
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Patent
US04535182

Procedure details

In the same apparatus as in Example 1, 2-allyl-3-hydroxy-3-methyl-4-cyclopentenone (15.2 g), acetic acid (45 ml) and sodium acetate (2 g) were charged and heated to reflux for 7 hours. After the completion of the reaction, acetic acid was evaporated off under reduced pressure. The residue was extracted with toluene (60 ml) and water (40 ml) and treated as in Example 1 to obtain 4-acetoxy-2-allyl-3-methyl-2-cyclopentenone (18.5 g). Yield, 95.3%. B.P., 100°-110° C./0.1-0.3 mmHg.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[C:8](O)([CH3:9])[CH:7]=[CH:6][C:5]1=[O:11])[CH:2]=[CH2:3].[C:12]([O-:15])(=[O:14])[CH3:13].[Na+]>C(O)(=O)C>[C:12]([O:15][CH:7]1[CH2:6][C:5](=[O:11])[C:4]([CH2:1][CH:2]=[CH2:3])=[C:8]1[CH3:9])(=[O:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
C(C=C)C1C(C=CC1(C)O)=O
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
was evaporated off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with toluene (60 ml) and water (40 ml)
ADDITION
Type
ADDITION
Details
treated as in Example 1

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1C(=C(C(C1)=O)CC=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: CALCULATEDPERCENTYIELD 390.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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